molecular formula C12H12N6O B6533349 3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060184-54-4

3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6533349
CAS RN: 1060184-54-4
M. Wt: 256.26 g/mol
InChI Key: IZXOQSBZROHLKL-UHFFFAOYSA-N
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Description

The compound “3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . This compound belongs to the class of triazolopyrimidines, which have been known for their important pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve condensation reactions . For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown potential in anticancer research . They have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity . It has been tested against clinically important bacteria such as Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), and Enterococcus feacalis (ATCC 29212) .

Analgesic and Anti-inflammatory Activity

The compound and its derivatives have been studied for their analgesic and anti-inflammatory properties .

Antioxidant Activity

The compound has shown potential as an antioxidant . This property could make it useful in the treatment of diseases caused by oxidative stress.

Antiviral Activity

The compound has been evaluated for its antiviral properties . This could make it a potential candidate for the development of new antiviral drugs.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.

Antitubercular Agents

The compound and its derivatives have been evaluated for their antitubercular activity .

β-Amino Acid Incorporation

The compound has been used in research to improve the incorporation of β-amino acids into nascent peptides . This could have implications for the development of new drugs and therapies.

Future Directions

Triazole compounds have been widely used in medicinal chemistry and are included in the class of antimicrobials due to their well-being profile and excellent therapeutic index . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Therefore, the future direction in the research of such compounds could involve the design and synthesis of new entities by substituting different pharmacophores in one structure that lead to compounds with expanded antimicrobial action .

properties

IUPAC Name

3-ethyl-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-2-18-11-10(15-16-18)12(19)17(8-14-11)7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXOQSBZROHLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CN=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6-(pyridin-3-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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